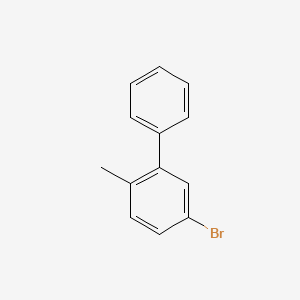
2-Methyl-5-bromobiphenyl
概要
説明
2-Methyl-5-bromobiphenyl is an organic compound with the molecular formula C13H11Br. It is a derivative of biphenyl, where a bromine atom is substituted at the 5th position and a methyl group at the 2nd position of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and material science .
作用機序
Mode of Action
It’s known that biphenyl compounds can interact with their targets through various mechanisms, such as binding to receptors or enzymes, disrupting cell membranes, or modulating signal transduction pathways .
Biochemical Pathways
Biphenyl compounds are often involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The pharmacokinetic properties of biphenyl compounds can vary widely depending on their specific chemical structure and the presence of functional groups .
Result of Action
Biphenyl compounds can have a wide range of effects, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 2-Methyl-5-bromobiphenyl can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more . .
準備方法
Synthetic Routes and Reaction Conditions: 2-Methyl-5-bromobiphenyl can be synthesized through several methods. One common approach involves the bromination of 2-methylbiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under mild conditions, yielding the desired product with high selectivity .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing by-products and waste .
化学反応の分析
Types of Reactions: 2-Methyl-5-bromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Coupling Reactions: It participates in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium or Grignard reagents in anhydrous solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions, these compounds are valuable intermediates in pharmaceuticals and agrochemicals.
Functionalized Biphenyls: Resulting from substitution reactions, these compounds have diverse applications in material science.
科学的研究の応用
2-Methyl-5-bromobiphenyl has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development
類似化合物との比較
2-Methylbiphenyl: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
5-Bromobiphenyl: Lacks the methyl group, which can influence the compound’s reactivity and steric properties.
2-Bromo-5-methylbiphenyl: Similar structure but with different substitution patterns, affecting its chemical behavior.
Uniqueness: 2-Methyl-5-bromobiphenyl’s unique combination of a bromine atom and a methyl group provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. Its ability to undergo various substitution and coupling reactions with high selectivity and yield sets it apart from other biphenyl derivatives .
特性
IUPAC Name |
4-bromo-1-methyl-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUPXYLAXHKVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















